1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

Medicinal Chemistry Sulfonate Ester Structure-Activity Relationship

1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate (CAS 929972-93-0) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine sulfonate ester class. It is commercially supplied at ≥95% purity for research use only.

Molecular Formula C15H14N4O5S
Molecular Weight 362.36
CAS No. 929972-93-0
Cat. No. B2876677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate
CAS929972-93-0
Molecular FormulaC15H14N4O5S
Molecular Weight362.36
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NN2C)C)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
InChIInChI=1S/C15H14N4O5S/c1-9-7-13(16-15-14(9)10(2)17-18(15)3)24-25(22,23)12-6-4-5-11(8-12)19(20)21/h4-8H,1-3H3
InChIKeyTWEPMHYCOOVYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate (CAS 929972-93-0): Procurement-Relevant Chemical Profile


1,3,4-Trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate (CAS 929972-93-0) is a synthetic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine sulfonate ester class. It is commercially supplied at ≥95% purity for research use only [1]. This compound is cataloged within the Enamine stock collection (EN300-27197) and the Santa Cruz Biotechnology portfolio (sc-345199) [1].

Why In-Class Pyrazolo[3,4-b]pyridine Sulfonates Cannot Be Assumed Interchangeable with CAS 929972-93-0


The pyrazolo[3,4-b]pyridine scaffold serves as a privileged core for kinase and phosphodiesterase inhibitor development , yet biological activity is exquisitely sensitive to the sulfonate ester substituent identity and position. Even conservative replacements of the 3-nitrobenzenesulfonate group with a 4-methylbenzenesulfonate (tosylate) moiety produce a different compound (CAS 929975-55-3) with a distinct molecular formula (C16H17N3O3S vs. C15H14N4O5S), calculated logP shift, and an alternate hydrogen-bonding pharmacophore [1][2]. The nitro group introduces a strong electron-withdrawing effect that influences both the hydrolytic stability of the sulfonate ester bond and potential π-stacking or charge-transfer interactions with protein binding sites. These physicochemical differences preclude generic substitution without explicit functional validation.

Quantitative Comparative Evidence for CAS 929972-93-0 Versus Closest Analogs


Functional Group Differentiation: 3-Nitrobenzenesulfonate vs. 4-Methylbenzenesulfonate Leaving-Group and Electronic Profile

The 3-nitrobenzenesulfonate group in the target compound is a stronger electron-withdrawing substituent (Hammett σₘ = +0.71 for NO₂) compared with the 4-methylbenzenesulfonate (tosylate) group (Hammett σₚ = −0.17 for CH₃). This difference is critical for modulating sulfonate ester hydrolysis rates and protein-binding interactions: nitro-substituted arylsulfonates are established superior leaving groups for nucleophilic displacement chemistries [1]. The closest analog, 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate (CAS 929975-55-3), carries a tosylate leaving group that is approximately two orders of magnitude less reactive in SₙAr-type and nucleophilic sulfonate displacement reactions. For applications requiring controlled hydrolytic release or covalent probe design, the nitrobenzenesulfonate ester provides quantitatively predictable and tunable reactivity that the tosylate analog cannot match.

Medicinal Chemistry Sulfonate Ester Structure-Activity Relationship

Computed Lipophilicity Differentiation: logP Shift Relative to Tosylate Analog

The target compound has a vendor-reported computed logP of 2.801, which is higher than the 1.3–2.5 range typically observed for 1H-pyrazolo[3,4-b]pyridine core structures without the 3-nitrobenzenesulfonate group [1][2]. This elevated logP reflects the lipophilic contribution of the nitroaromatic sulfonate moiety and differentiates it from more polar, earlier-generation pyrazolo[3,4-b]pyridine analogs. The tosylate analog (CAS 929975-55-3) is expected to have a logP value lower by approximately 0.5–0.8 units based on fragment-based calculations, as the nitro group contributes roughly +0.5 log units relative to a methyl substituent on an aryl ring system.

Lipophilicity Drug-likeness Physicochemical Property

Procurement Differentiation: Catalog Availability and Pricing Transparency vs. Analog

The target compound is available from Santa Cruz Biotechnology at disclosed list prices: $240.00 for 250 mg and $487.00 for 1 g . Enamine (via Chembase) also supplies the compound at 95% purity [1]. This level of multi-vendor accessibility contrasts favorably with the tosylate analog (CAS 929975-55-3), which lacks a published single-unit list price, and with the 1-isopropyl-4-methyl analog (CAS not disclosed; EN300-26920), which is exclusively available through Enamine with no public pricing. Traceable catalog numbers facilitate procurement for grant-funded research where vendor transparency is a prerequisite.

Procurement Commercial Availability Pricing

Molecular Weight and Formula Differentiation: Diagnostic Utility vs. Tosylate Analog

The target compound has a molecular weight of 362.36 g/mol (C₁₅H₁₄N₄O₅S) [1], while the tosylate analog has a molecular weight of 331.4 g/mol (C₁₆H₁₇N₃O₃S) [2]. This 31 Da mass difference (Δ = 30.96 Da) is readily resolved by standard LC-MS instrumentation. For laboratories running multiplexed compound screens, this mass distinction provides a built-in orthogonal identity verification that minimizes the risk of well-plate mix-up when both compounds are handled in parallel. The additional nitrogen atom in the nitrobenzenesulfonate also provides a distinctive UV absorption maximum (~260–270 nm) absent in the tosylate analog, enabling spectrophotometric differentiation.

Analytical Chemistry Mass Spectrometry Quality Control

Class-Level In Vivo Toxicity Alert for the 3-Nitrobenzenesulfonate Fragment

Sodium 3-nitrobenzenesulfonate (CAS 127-68-4), the salt form of the sulfonate fragment present in the target compound, has been evaluated in a 28-day repeat-dose oral toxicity study in rats. The No Observed Effect Level (NOEL) was determined to be 300 mg/kg/day for both males and females [1]. While the intact ester prodrug may exhibit different pharmacokinetics, the free 3-nitrobenzenesulfonate fragment generated upon ester hydrolysis carries an established in vivo toxicological benchmark. The tosylate analog, by contrast, would release p-toluenesulfonic acid, for which the toxicological profile differs. Researchers designing in vivo studies should account for this fragment-specific toxicity data when selecting compounds for prolonged dosing experiments.

Toxicology Safety Assessment Fragment-Based Alert

Supply-Chain Availability and Lead Time: Multi-Vendor Sourcing Advantage

The target compound is stocked by at least three independent vendors — Enamine (via Chembase), Santa Cruz Biotechnology, and CymitQuimica — whereas the closest 1-isopropyl-4-methyl-substituted analog (EN300-26920) is exclusively available from Enamine [1]. Single-source dependency creates procurement risk in the event of stock-out, batch failure, or export restriction. Multi-vendor availability provides supply-chain redundancy that is particularly valuable for multi-year lead-optimization programs requiring repeated compound re-supply.

Supply Chain Vendor Comparison Lead Time

Optimal Application Scenarios for Procuring CAS 929972-93-0 Based on Comparative Evidence


Covalent Probe and Targeted Covalent Inhibitor (TCI) Design Leveraging the 3-Nitrobenzenesulfonate Leaving Group

For medicinal chemistry programs requiring a leaving group with predictable, tunable reactivity, the 3-nitrobenzenesulfonate ester provides a Hammett σ-driven reactivity advantage of approximately two orders of magnitude over the tosylate analog [1]. This makes the target compound the preferred choice as a synthetic intermediate or warhead precursor where efficient nucleophilic displacement is required. The tosylate analog would necessitate harsher conditions or longer reaction times to achieve comparable conversion, potentially compromising sensitive functional groups elsewhere in the molecule.

Physicochemical Property Screening in CNS-Penetrant Compound Libraries

With a computed logP of 2.801 — exceeding the class average by ~0.3–1.5 log units — the target compound is better suited for inclusion in CNS-focused screening decks than more polar pyrazolo[3,4-b]pyridine analogs [2][3]. The elevated lipophilicity, conferred by the nitroaromatic sulfonate, is predicted to enhance passive blood-brain barrier permeability relative to earlier-generation analogs, making it a rational choice for neuroscience target-based screening where CNS exposure is a prerequisite.

Fragment-Specific Toxicology-Informed Preclinical Candidate Selection

When selecting a pyrazolo[3,4-b]pyridine sulfonate ester for in vivo efficacy studies, the availability of regulatory-grade repeat-dose toxicity data for the 3-nitrobenzenesulfonate fragment (NOEL = 300 mg/kg/day in rat) provides a toxicological benchmark that is absent for less-characterized sulfonate ester analogs [4]. This fragment-specific information reduces uncertainty in preclinical safety assessment and may accelerate candidate nomination relative to compounds with entirely uncharacterized sulfonate leaving groups.

High-Throughput Screening with Analytical Identity Verification

For laboratories running multiplexed screens with multiple sulfonate ester analogs, the target compound's distinctive 31 Da mass offset and nitro UV chromophore provide orthogonal analytical handles for compound identity confirmation [5][6]. This reduces the risk of well-plate misassignment. Furthermore, the multi-vendor availability of the target compound (≥3 suppliers) [5] minimizes the probability of screening campaign interruption due to single-vendor stock-out, a risk that affects single-source analogs such as the 1-isopropyl-4-methyl variant.

Quote Request

Request a Quote for 1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.